![molecular formula C14H12N4O3 B2450287 methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 1707562-48-8](/img/structure/B2450287.png)
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate” is a chemical compound that contains a heterocyclic scaffold with nitrogen and oxygen as heteroatoms in its structure . It is a type of 1,2,4-oxadiazole, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of specific precursors at high temperatures . For instance, 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was synthesized by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, including “methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, is characterized by a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles are diverse and depend on the specific substituents present in the molecule. Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure and substituents. For instance, the thermal stabilities of similar compounds were determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), indicating that these compounds have moderate thermal stabilities .Scientific Research Applications
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of the nitrogen atoms, they can occur in four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. Among these, 1,3,4-oxadiazoles have received the most attention due to their wide range of applications in various scientific fields .
Synthetic Methods
The synthesis of 1,2,4-oxadiazole-based compounds involves various methods. Researchers have explored both classical and modern approaches, including microwave-assisted organic synthesis (MWI). MWI offers advantages such as remarkably short reaction times, high yields, and simplified purification .
Drug Design and Discovery
The 1,2,4-oxadiazole scaffold serves as an excellent framework for novel drug development. Medicinal chemists have identified several drugs containing the 1,2,4-oxadiazole unit. Recent advancements in synthetic methods have further fueled interest in exploring this scaffold for drug discovery .
a. Anticancer Activity: 1,2,4-Oxadiazole derivatives have demonstrated potential as anticancer agents. Researchers have investigated their effects on cancer cell lines, exploring mechanisms of action and structure-activity relationships. These compounds may offer new avenues for cancer therapy .
b. Antimicrobial Properties: The antimicrobial activity of 1,2,4-oxadiazoles has attracted attention. These compounds exhibit inhibitory effects against bacteria, fungi, and other pathogens. Their unique structural features make them promising candidates for combating microbial infections .
c. Anti-inflammatory Effects: Studies have explored the anti-inflammatory properties of 1,2,4-oxadiazole derivatives. These compounds may modulate inflammatory pathways and hold potential for treating inflammatory diseases .
d. Other Biological Activities: Beyond cancer, antimicrobial, and anti-inflammatory effects, 1,2,4-oxadiazoles have shown promise in various other areas, including antiviral, antioxidant, and antipyretic activities. Researchers continue to investigate their potential applications .
Prospects for Further Development
As the field of medicinal chemistry evolves, researchers are likely to discover novel 1,2,4-oxadiazole-based compounds with even greater therapeutic potential. Continued exploration of synthetic methods and biological evaluations will contribute to their future development .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target specific enzymes or proteins involved in these infectious diseases.
Mode of Action
The presence of the 1,2,4-oxadiazole moiety, which possesses hydrogen bond acceptor properties , suggests that the compound may interact with its targets through hydrogen bonding. This interaction could potentially inhibit the function of the target proteins or enzymes, leading to its anti-infective activity.
Biochemical Pathways
Given its potential anti-infective activity, it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of the infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety, which is known to enhance the bioavailability of drugs , suggests that the compound may have favorable pharmacokinetic properties.
Result of Action
Given its potential anti-infective activity, it can be inferred that the compound may inhibit the growth and replication of infectious agents, leading to their eradication .
Future Directions
The future directions for research on 1,2,4-oxadiazoles, including “methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate”, are promising. Given their potential as anti-infective agents and their versatility in drug discovery , further refinement of 1,2,4-oxadiazole as anti-infective agents is expected .
properties
IUPAC Name |
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c1-9-15-13(17-21-9)10-3-5-11(6-4-10)18-8-7-12(16-18)14(19)20-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQTCANTPLZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)N3C=CC(=N3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate |
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